4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid
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Overview
Description
4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to an amino group and a but-2-enoic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid typically involves the reaction of ethyl 4-aminobenzoate with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The ethoxycarbonyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylates, which exhibit unique chemical and biological properties .
Scientific Research Applications
4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its antinociceptive activity and potential therapeutic applications in pain management.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, its antinociceptive effects are attributed to its ability to inhibit certain pain-related pathways, thereby reducing pain perception .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid
- 4-{[4-(Chlorocarbonyl)phenyl]amino}-4-oxobut-2-enoic acid
- 4-{[4-(Methyl)phenyl]amino}-4-oxobut-2-enoic acid
Uniqueness
4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid stands out due to its specific ethoxycarbonyl group, which imparts unique chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
(E)-4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,15)(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHXVUXXQIGFAM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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